molecular formula C19H23N3O3S B2913952 N-(2,4-dimethylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide CAS No. 2309711-51-9

N-(2,4-dimethylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B2913952
CAS No.: 2309711-51-9
M. Wt: 373.47
InChI Key: OGCBRTDLOOOZQT-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a cyclopenta[c]pyrazole core, a thiolane ring, and a carboxamide group.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: Researchers may investigate the compound’s biological activity, including its effects on cellular processes, enzyme inhibition, and potential therapeutic applications.

    Medicine: The compound could be explored for its potential as a drug candidate, particularly in areas such as cancer treatment, antimicrobial therapy, and anti-inflammatory agents.

    Industry: The compound may find applications in materials science, such as the development of new polymers, coatings, and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the cyclopenta[c]pyrazole core, followed by the introduction of the thiolane ring and the carboxamide group. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the compound’s functional groups, leading to new derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound’s effects may be mediated through specific signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,4-dimethylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide include other cyclopenta[c]pyrazole derivatives, thiolane-containing compounds, and carboxamides with similar structural features.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural elements, which may confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit unique reactivity, stability, and biological activity, making it a valuable target for further research and development.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-12-6-7-16(13(2)10-12)20-19(23)18-15-4-3-5-17(15)21-22(18)14-8-9-26(24,25)11-14/h6-7,10,14H,3-5,8-9,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCBRTDLOOOZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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